Lidorestat (systematic name: 3-[(4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl]-1H-indole-1-acetic acid) is a synthetic organic compound belonging to the class of aldose reductase inhibitors (ARIs). [, ] It has been primarily investigated for its potential therapeutic role in treating chronic diabetic complications. [] Lidorestat acts by selectively inhibiting the enzyme aldose reductase, which plays a key role in the polyol pathway of glucose metabolism. [, ]
Molecular Structure Analysis
Lidorestat exerts its biological activity by selectively inhibiting aldose reductase. [, , ] This enzyme catalyzes the conversion of glucose to sorbitol in the polyol pathway. [] In hyperglycemic conditions, such as those experienced in diabetes, increased glucose flux through the polyol pathway leads to sorbitol accumulation in tissues, contributing to the development of diabetic complications. [, ] By inhibiting aldose reductase, lidorestat reduces sorbitol accumulation and mitigates the damaging effects of hyperglycemia in various tissues, including nerves, lenses, and kidneys. [, ]
Mechanism of Action
AKR1B1 vs. AKR1B10 Inhibition: Computational studies using lidorestat have provided insights into the selectivity mechanisms of aldose reductase inhibitors towards AKR1B1 (aldose reductase) over AKR1B10, a closely related enzyme. [] This understanding is crucial for designing safer and more effective inhibitors with minimal off-target effects.
Applications
Diabetic Complications:
Nerve and Lens Sorbitol Reduction: Lidorestat effectively lowers sorbitol levels in the nerves and lenses of diabetic rats. [] This reduction in sorbitol accumulation has been linked to improvements in nerve function and a decrease in the risk of cataract formation. []
Motor Nerve Conduction Velocity Improvement: In a diabetic intervention model, lidorestat demonstrated the ability to normalize polyol levels and significantly improve motor nerve conduction velocity deficits compared to untreated diabetic controls. [] This suggests its potential in mitigating diabetic neuropathy.
Plasma Fructose Regulation and Mortality Reduction: In a study using LDL receptor-deficient mice expressing human aldose reductase, lidorestat significantly reduced plasma fructose levels and improved survival rates in diabetic mice. [] This finding highlights the potential broader implications of aldose reductase inhibition beyond traditional diabetic complications.
Related Compounds
Epalrestat
Compound Description: Epalrestat is a carboxylic acid derivative that acts as an aldose reductase inhibitor (ARI) []. It is currently the only commercially available ARI [].
Relevance: Epalrestat, like lidorestat, belongs to the carboxylic acid derivatives class of ARIs []. Both compounds target aldose reductase and are being investigated for their potential in managing diabetic complications.
Alrestatin
Compound Description: Alrestatin is a carboxylic acid derivative that functions as an ARI [].
Relevance: Similar to lidorestat, alrestatin falls under the carboxylic acid derivatives category of ARIs []. This structural similarity suggests a shared mechanism of action in inhibiting aldose reductase.
Zopolrestat
Compound Description: Zopolrestat is an ARI classified as a carboxylic acid derivative [].
Relevance: Zopolrestat shares a structural classification with lidorestat as a carboxylic acid derivative ARI [], indicating a potential for similar pharmacological properties.
Zenarestat
Compound Description: Zenarestat is categorized as a carboxylic acid derivative and acts as an ARI [].
Relevance: Both zenarestat and lidorestat are grouped as carboxylic acid derivative ARIs [], suggesting they might share similar mechanisms for inhibiting aldose reductase.
Ponalrestat
Compound Description: Ponalrestat belongs to the carboxylic acid derivatives class and functions as an ARI [].
Relevance: Ponalrestat, like lidorestat, is classified as a carboxylic acid derivative ARI []. This shared structural class implies a possible similarity in their interaction with aldose reductase.
Tolrestat
Compound Description: Tolrestat is a carboxylic acid derivative that exhibits ARI activity [].
Relevance: Tolrestat and lidorestat are both members of the carboxylic acid derivatives class of ARIs [], indicating a potential for shared structural features and mechanisms of action.
Sorbinil
Compound Description: Sorbinil is an ARI belonging to the spirohydantoins and related cyclic amides class []. It has been investigated in clinical trials and deemed safe for human use [].
Relevance: Sorbinil, although belonging to a different structural class than the carboxylic acid derivative lidorestat, shares the target of aldose reductase []. This highlights the diverse range of chemical structures that can effectively inhibit this enzyme.
Minalrestat
Compound Description: Minalrestat is classified as a spirohydantoin and related cyclic amide, exhibiting ARI activity [].
Relevance: Despite belonging to a different structural class than the carboxylic acid derivative lidorestat, minalrestat shares the same target, aldose reductase, demonstrating the diverse chemical structures capable of inhibiting this enzyme [].
Fidarestat
Compound Description: Fidarestat falls under the category of spirohydantoins and related cyclic amides and acts as an ARI [].
Relevance: Although fidarestat and lidorestat belong to different structural classes, with fidarestat being a spirohydantoin and lidorestat a carboxylic acid derivative, both compounds target aldose reductase [], showcasing the variety of chemical structures that can effectively inhibit this enzyme.
Ranirestat
Compound Description: Ranirestat is an ARI that has progressed to late-stage clinical trials and been found safe for human use [].
Relevance: Although the specific structural class of ranirestat isn't mentioned, its advancement to late-stage clinical trials as an ARI, similar to lidorestat, highlights its potential for managing diabetic complications [].
Ruboxistaurin
Compound Description: Ruboxistaurin is a compound being investigated as a potential treatment for diabetic microvascular complications [].
Relevance: While not directly an ARI like lidorestat, ruboxistaurin targets protein kinase C (PKC), another enzyme implicated in diabetic complications []. This highlights the exploration of various therapeutic targets for managing these complications.
Enzastaurin
Compound Description: Enzastaurin is under investigation as a potential therapeutic agent for diabetic microvascular complications [].
Relevance: Similar to ruboxistaurin, enzastaurin targets PKC instead of aldose reductase like lidorestat []. This emphasizes the diverse approaches being explored for addressing diabetic complications by targeting different pathways.
PKC 412
Compound Description: PKC 412 is being studied for its potential in treating diabetic microvascular complications [].
Relevance: Like other compounds in this list, PKC 412 targets PKC, not aldose reductase like lidorestat []. This emphasizes the exploration of alternative therapeutic targets for managing diabetic complications.
Candesartan Cilexetil
Compound Description: Candesartan cilexetil is being investigated as a possible treatment option for diabetic microvascular complications [].
Relevance: While not an ARI like lidorestat, candesartan cilexetil targets the renin-angiotensin system, which plays a role in diabetic complications []. This highlights the exploration of different pharmacological approaches for managing these complications.
Pyridoxamine
Compound Description: Pyridoxamine is under investigation as a potential treatment for diabetic microvascular complications [].
Relevance: While not directly inhibiting aldose reductase like lidorestat, pyridoxamine targets the formation of advanced glycation end products (AGEs), which are involved in diabetic complications []. This emphasizes the exploration of different mechanisms to address these complications.
Pegaptanib
Compound Description: Pegaptanib is being explored as a potential therapeutic agent for diabetic microvascular complications [].
Relevance: Unlike lidorestat, which is an ARI, pegaptanib is an anti-VEGF (vascular endothelial growth factor) therapy []. This highlights the investigation of different pathways and mechanisms for treating diabetic complications.
HAHE
Compound Description: HAHE is a selective inhibitor of aldose reductase (AKR1B1), and its selectivity profile against the closely related AKR1B10 isoform has been studied [].
Relevance: HAHE, like lidorestat, exhibits selectivity for AKR1B1 over AKR1B10, making it a valuable tool in understanding the structural features that govern selectivity within this enzyme family []. This knowledge is crucial for designing safer and more effective ARIs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-Glucono-gamma-lactone is a food additive with the E number E575 used as a sequestrant, an acidifier, or a curing, pickling, or leavening agent. It is a lactone of D-gluconic acid.
LH1306 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 25 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 334 and 4,214 nM, respectively, in reporter assays). LH1306 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1.
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 3 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 79 and 763 nM, respectively, in reporter assays). LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1.